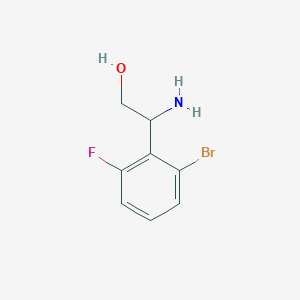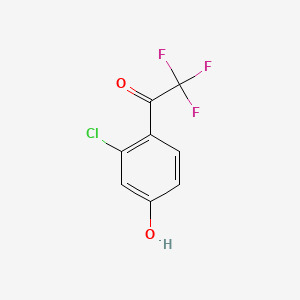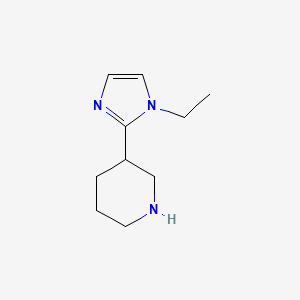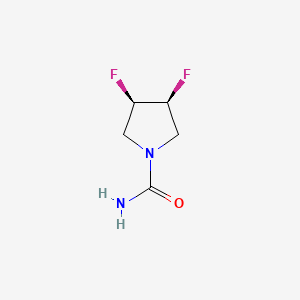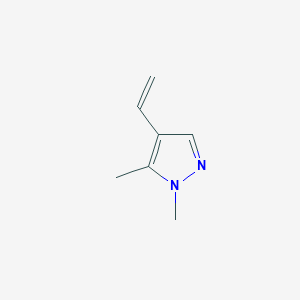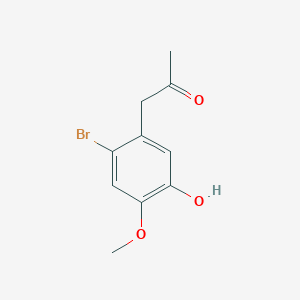
2,2-Difluorohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluorohexan-1-ol is an organic compound characterized by the presence of two fluorine atoms attached to the second carbon of a hexanol chain. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorohexan-1-ol can be achieved through various methods. One common approach involves the fluorination of hexanol derivatives. For instance, the reaction of hexanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale fluorination processes. These processes may utilize specialized fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluorohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone
Major Products Formed
Oxidation: Formation of 2,2-difluorohexanal or 2,2-difluorohexanone.
Reduction: Formation of 2,2-difluorohexane.
Substitution: Formation of various substituted hexanols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,2-Difluorohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants .
Wirkmechanismus
The mechanism of action of 2,2-Difluorohexan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoroethanol: A smaller analog with similar fluorine substitution.
2,2-Difluoropropanol: Another analog with a shorter carbon chain.
2,2-Difluorobutanol: A compound with a similar structure but different chain length .
Uniqueness
2,2-Difluorohexan-1-ol is unique due to its specific chain length and the position of the fluorine atoms. This structure imparts distinct physical and chemical properties, such as higher boiling points and unique reactivity patterns, compared to its shorter-chain analogs .
Eigenschaften
Molekularformel |
C6H12F2O |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
2,2-difluorohexan-1-ol |
InChI |
InChI=1S/C6H12F2O/c1-2-3-4-6(7,8)5-9/h9H,2-5H2,1H3 |
InChI-Schlüssel |
SVTOPHWVHXYAGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


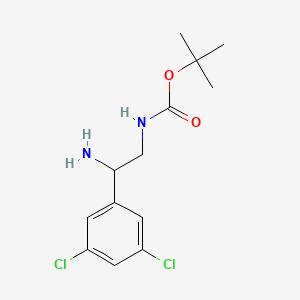
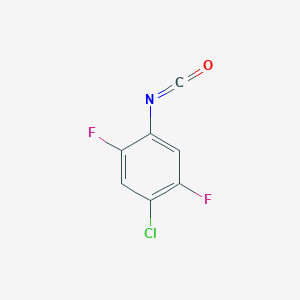
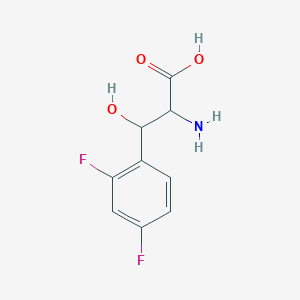
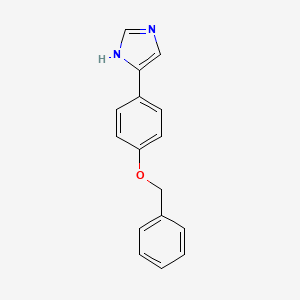
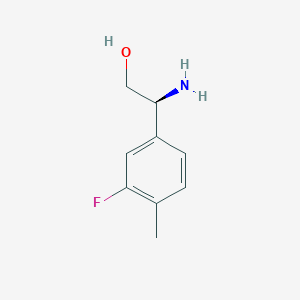
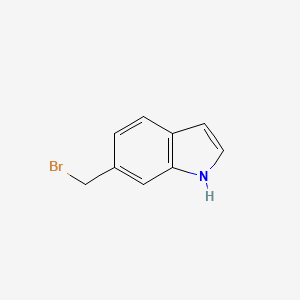
![3-(Benzo[d]thiazol-2-yloxy)propan-1-amine](/img/structure/B13599615.png)
